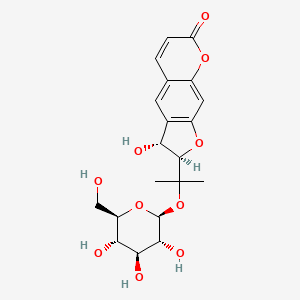

Decuroside V

Übersicht

Beschreibung

Decuroside V is a coumarin-glycoside compound found in the roots of Peucedanum decursivum, a plant commonly used in traditional Chinese medicine. This compound is known for its diverse biological activities and potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Decuroside V can be synthesized through various chemical reactions involving the coupling of coumarin derivatives with glycosides. The synthetic route typically involves the protection of hydroxyl groups, glycosylation, and subsequent deprotection steps. The reaction conditions often include the use of catalysts such as acids or bases, and solvents like methanol or ethanol .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from the roots of Peucedanum decursivum. The extraction process includes drying the plant material, grinding it into a fine powder, and using solvents like ethanol or methanol to extract the active compound. The extract is then purified using techniques such as column chromatography .

Analyse Chemischer Reaktionen

Structural Elucidation and Key Features

Decuroside V consists of a coumarin aglycone (nodakenetin) linked to a β-D-apiofuranosyl-(1→6)-β-D-glucopyranosyl disaccharide. Key findings include:

-

β-glycosidic linkages : Confirmed via ¹H-NMR, showing characteristic coupling constants (e.g., J = 7–8 Hz for anomeric protons) .

-

Hydroxyl configuration : The 3′-(R)-hydroxy group on the apiofuranose moiety distinguishes it from similar glycosides .

Table 1: Molecular and Spectroscopic Data

| Property | Value/Observation | Source |

|---|---|---|

| Molecular formula | C₂₀H₂₀O₁₀ | |

| MS ([M + Na]⁺) | m/z 447.125 | |

| ¹H-NMR (anomeric protons) | δ 4.90–5.10 (d, J = 7–8 Hz) |

Chemical Reactivity and Functional Groups

While explicit reaction pathways for this compound are not detailed in available literature, its behavior can be inferred from its structural motifs:

Glycosidic Bond Hydrolysis

-

Acid-catalyzed hydrolysis : Likely cleaves the β-glycosidic bonds under acidic conditions, yielding nodakenetin (aglycone) and apiofuranosyl-glucopyranose disaccharide. This aligns with methods used for similar coumarin glycosides .

-

Enzymatic hydrolysis : β-glucosidases may selectively hydrolyze glucopyranosyl linkages, leaving apiofuranosyl intact .

Hydroxyl Group Reactions

-

Acetylation/Methylation : Free hydroxyl groups on the sugar moieties could undergo derivatization (e.g., acetylation for stability in chromatographic analysis) .

-

Oxidation : The 3′-(R)-hydroxy group may oxidize to a ketone under strong oxidizing agents, though this remains hypothetical without experimental data.

Analytical Methods for Characterization

Studies employed a combination of techniques to confirm this compound’s structure:

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Decuroside V exhibits a range of biological activities that make it a candidate for therapeutic applications:

- Anti-infective Properties : Studies indicate that this compound has significant antibacterial and antiviral activities. It has shown efficacy against various pathogens, including HIV, influenza virus, and several bacterial strains .

- Cancer Research : The compound has been investigated for its role in apoptosis (programmed cell death) and autophagy (cellular degradation processes). It influences pathways such as PI3K/Akt/mTOR and NF-κB, which are critical in cancer progression and treatment .

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from excitotoxicity, which is relevant in neurodegenerative diseases like Alzheimer's. This property is attributed to its modulation of NMDA receptor activity .

Mechanistic Insights

The mechanisms through which this compound operates are diverse:

- Cell Cycle Regulation : Research indicates that this compound affects the cell cycle, potentially halting the proliferation of cancer cells by inducing cell cycle arrest at specific checkpoints .

- Immunomodulatory Effects : The compound has been shown to modulate immune responses, impacting pathways related to inflammation and immune cell signaling .

Case Study 1: Antiviral Activity

A study demonstrated that this compound inhibited the replication of the influenza virus in vitro. The mechanism was linked to its ability to disrupt viral entry into host cells, suggesting potential for use in antiviral therapies.

Case Study 2: Cancer Cell Lines

In experiments using various cancer cell lines, this compound was found to induce apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins. This indicates its potential as an adjunct therapy in cancer treatment.

Table 1: Biological Activities of this compound

Table 2: Mechanisms of Action

Wirkmechanismus

Decuroside V exerts its effects through various molecular targets and pathways. It interacts with enzymes and receptors involved in inflammation, oxidative stress, and cell proliferation. The compound can modulate signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to its anti-inflammatory and anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Decuroside IV: Another coumarin-glycoside with similar biological activities.

Nodakenetin: A coumarin derivative with anti-inflammatory properties.

Peucedanin: A coumarin compound with antioxidant effects

Uniqueness

Decuroside V is unique due to its specific glycoside structure, which contributes to its distinct biological activities. Its ability to modulate multiple molecular targets and pathways makes it a valuable compound for research and therapeutic applications .

Biologische Aktivität

Decuroside V is a coumarin-glycoside derived from the plant Angelica decursiva, commonly known in traditional Chinese medicine. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Recent studies have provided insights into its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its glycosidic bond, which enhances its solubility and bioavailability compared to other coumarins. The compound's structure allows it to interact with various biological targets, contributing to its pharmacological effects.

1. Anti-inflammatory Effects

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages. This effect is attributed to its ability to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in inflammation .

2. Antioxidant Activity

This compound also shows potent antioxidant activity. It has been found to scavenge free radicals, reducing oxidative stress in cellular models. The compound's antioxidant capacity has been quantified using assays such as DPPH and ABTS, with IC50 values indicating strong efficacy compared to standard antioxidants .

3. Neuroprotective Effects

In vivo studies suggest that this compound may offer neuroprotective benefits, particularly in models of neurodegeneration. It enhances neuronal survival under oxidative stress conditions and improves cognitive function in animal models . The mechanism appears to involve modulation of signaling pathways related to neuronal growth and survival.

4. Anti-platelet Aggregation Activity

Recent investigations have highlighted this compound's potential in cardiovascular health by demonstrating its ability to inhibit platelet aggregation. This activity suggests a role in preventing thrombotic events, making it a candidate for further research in cardiovascular therapeutics .

Case Studies and Experimental Data

| Study | Findings |

|---|---|

| Li et al., 2018 | Demonstrated neuroprotective effects in mouse models through enhanced antioxidant status and modulation of neurotransmitter levels. |

| Chen et al., 2019 | Showed significant inhibition of inflammatory cytokines and oxidative stress markers in vitro. |

| Ishita et al., 2015 | Found that this compound reduced NO and TNF-α production in RAW 264.7 cells, indicating anti-inflammatory properties. |

The mechanisms underlying the biological activities of this compound include:

- Inhibition of NF-kB Pathway : This pathway is crucial for the expression of various inflammatory mediators.

- Activation of Nrf2 : Enhances the expression of antioxidant genes, contributing to its protective effects against oxidative damage.

- Regulation of MAPK Signaling : Influences cell proliferation and apoptosis, particularly in neuronal cells.

Eigenschaften

IUPAC Name |

(2R,3R)-3-hydroxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O10/c1-20(2,30-19-17(26)16(25)15(24)12(7-21)29-19)18-14(23)9-5-8-3-4-13(22)27-10(8)6-11(9)28-18/h3-6,12,14-19,21,23-26H,7H2,1-2H3/t12-,14-,15-,16+,17-,18-,19+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPNFWKZLQAVTH-CWMWYVAESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H]1[C@@H](C2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.